

Discovery and history of TA-02 inhibitor

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An In-depth Technical Guide on the Discovery and History of a Kinase Inhibitor

Disclaimer: Initial searches for a compound specifically named "TA-02 inhibitor" did not yield any matching results in publicly available scientific literature, patent databases, or clinical trial registries. This suggests that "TA-02" may be an internal project code, a very early-stage compound not yet disclosed publicly, or a misnomer.

To fulfill the user's request for an in-depth technical guide, this document will instead focus on a well-documented and paradigm-shifting kinase inhibitor, Imatinib (marketed as Gleevec®), as a representative example. The structure and content of this guide are designed to serve as a template for the requested content type, audience, and core requirements.

Executive Summary

Imatinib is a tyrosine kinase inhibitor that has revolutionized the treatment of certain cancers, most notably Chronic Myeloid Leukemia (CML).[1][2] Developed by Novartis, its targeted mechanism of action represented a significant shift from traditional cytotoxic chemotherapy to a more precise, molecularly targeted approach to cancer therapy.[3][4] This guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to Imatinib.

Discovery and History

The development of Imatinib is a landmark in the history of rational drug design and targeted cancer therapy.[1][4]



- Early 1960s: The discovery of an abnormally small chromosome in patients with CML, termed the Philadelphia chromosome, provided the first clue to the genetic basis of the disease.[1][4]
- 1973: Dr. Janet Rowley identified that the Philadelphia chromosome was the result of a translocation between chromosomes 9 and 22.[4]
- 1980s: The specific fusion gene, BCR-ABL, resulting from this translocation was identified.[4] This gene was found to produce a constitutively active tyrosine kinase, BCR-ABL, which was shown to be the primary driver of CML.[1][5]
- Late 1980s Early 1990s: Scientists at Ciba-Geigy (now Novartis) began a screening program to identify inhibitors of protein kinase C. This led to the discovery of a class of compounds, the 2-phenylaminopyrimidines, which showed kinase inhibitory activity.
- Mid-1990s: Dr. Brian Druker, in collaboration with Novartis, championed the development of a specific inhibitor for the BCR-ABL kinase.[1] Through a process of rational drug design and chemical optimization, a lead compound, STI571 (later named Imatinib), was identified.
- 1996: Preclinical studies demonstrated that Imatinib selectively killed BCR-ABL expressing cells in vitro and in animal models.[1][4]
- 1998: The first Phase I clinical trials of Imatinib in CML patients were initiated.[1][4]
- 2001: Following remarkable success in clinical trials, Imatinib was approved by the U.S.
 Food and Drug Administration (FDA) for the treatment of CML in a record time of less than three years from the start of clinical trials.[1]

Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases. [6][7] By binding to the kinase domain, Imatinib locks the enzyme in an inactive conformation, thereby preventing the transfer of a phosphate group from ATP to its protein substrates.[6][8] This blockage of substrate phosphorylation disrupts the downstream signaling pathways that lead to cell proliferation and survival.[8]

The primary targets of Imatinib include:



- BCR-ABL: The fusion protein central to the pathogenesis of CML and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[6]
- c-Kit: A receptor tyrosine kinase, mutations of which are implicated in gastrointestinal stromal tumors (GIST).[4][6]
- Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase involved in various cellular processes.[6][7]

Quantitative Data

The inhibitory activity of Imatinib has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Target Kinase	Cell Line / Assay Type	IC50 Value	Reference
v-Abl	Cell-free assay	0.6 μΜ	[9]
c-Kit	M-07e cells	0.1 μΜ	[9]
PDGFR	Cell-free assay	0.1 μΜ	[9]
BCR-ABL	K562 cells	267 nM	[10]
BCR-ABL	LAMA-84 cells	0.07304 μΜ	[9]
BCR-ABL	EM-2 cells	0.0888 μΜ	[9]
BCR-ABL	MEG-01 cells	0.08921 μΜ	[9]

Experimental Protocols Cell Proliferation Assay (XTT Assay)

This protocol is based on methodologies described for determining the IC50 of Imatinib in CML cell lines.[10]

 Cell Culture: Human CML cell lines (e.g., K562) are maintained in RPMI 1640 growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C



in a 5% CO2 incubator.[10]

- Drug Preparation: Imatinib is dissolved in distilled water to prepare a stock solution (e.g., 10 mM).[10]
- Assay Procedure:
 - Cells are seeded in 96-well plates at a predetermined density.
 - Cells are exposed to increasing concentrations of Imatinib for a specified period (e.g., 72 hours).[10]
 - Following incubation, an XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium 5-Carboxanilide) reagent is added to each well.
 - The plates are incubated for a further period to allow for the conversion of XTT to a formazan product by metabolically active cells.
 - The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
- Data Analysis: The absorbance values are used to calculate the percentage of cell
 proliferation inhibition for each drug concentration. The IC50 value is then determined from
 the dose-response curve.

Kinase Inhibition Assay (Cell-free)

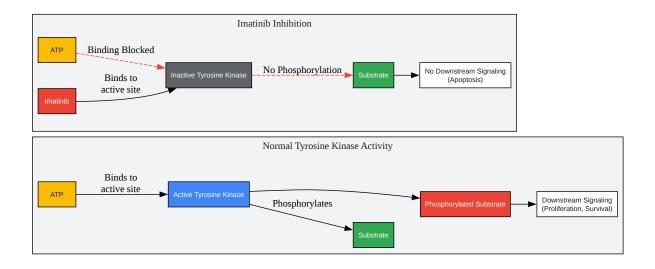
This protocol is a generalized representation of cell-free assays used to determine the inhibitory activity of compounds like Imatinib.

- Reagents: Purified recombinant target kinase (e.g., v-Abl, PDGFR), ATP, a generic kinase substrate (e.g., a synthetic peptide), and the test compound (Imatinib).
- Assay Procedure:
 - The kinase, substrate, and varying concentrations of Imatinib are pre-incubated in a reaction buffer in a 96-well plate.



- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a defined period at a specific temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This
 can be done using various methods, such as radioactivity (if using radiolabeled ATP),
 fluorescence, or antibody-based detection (e.g., ELISA).
- Data Analysis: The amount of substrate phosphorylation is plotted against the concentration of Imatinib to generate a dose-response curve, from which the IC50 value is calculated.

Visualizations Imatinib Mechanism of Action

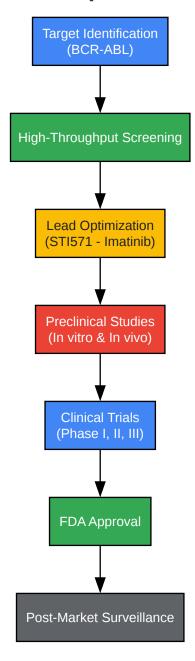


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Caption: Imatinib competitively inhibits the ATP binding site of tyrosine kinases.

Drug Discovery and Development Workflow



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Caption: A simplified workflow for the discovery and development of a targeted therapy.



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